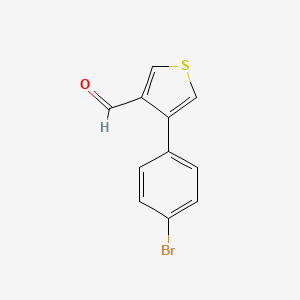

4-(4-Bromophenyl)thiophene-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7BrOS |

|---|---|

Molecular Weight |

267.14 g/mol |

IUPAC Name |

4-(4-bromophenyl)thiophene-3-carbaldehyde |

InChI |

InChI=1S/C11H7BrOS/c12-10-3-1-8(2-4-10)11-7-14-6-9(11)5-13/h1-7H |

InChI Key |

UXKOOUOFXVHIDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=C2C=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Bromophenyl Thiophene 3 Carbaldehyde

Strategic Approaches to the Thiophene (B33073) Core Functionalization

The construction of the 4-substituted-thiophene-3-carbaldehyde framework can be approached in two main ways: by directly functionalizing an existing thiophene ring or by building the ring system from acyclic precursors.

Direct Functionalization Routes

Direct functionalization of the thiophene ring is a common strategy to introduce substituents at specific positions. This often involves sequential reactions to introduce the desired formyl and bromo groups at the 3- and 4-positions, respectively.

One plausible route involves the formylation of a pre-brominated thiophene . For instance, 3,4-dibromothiophene can be selectively metallated at the 3-position followed by formylation to yield 4-bromothiophene-3-carbaldehyde. This intermediate is then primed for the introduction of the 4-bromophenyl group.

Alternatively, a direct C-H arylation approach on thiophene-3-carbaldehyde could be envisioned. While direct arylation of thiophenes often favors the more acidic α-positions (C2 and C5), specific directing groups or reaction conditions can influence the regioselectivity to favor the β-position (C4). However, achieving selective C4 arylation on a 3-substituted thiophene can be challenging and may result in a mixture of isomers. researchgate.net

A documented procedure for a related, more complex molecule, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, highlights a successful direct functionalization strategy. researchgate.netmdpi.comresearchgate.net This multi-step synthesis starts with thiophene and involves successive direct lithiations and reactions with electrophiles to build up the desired substitution pattern, including formylation at the 3-position and bromination at the 4-position. mdpi.comresearchgate.net This demonstrates the feasibility of regioselective functionalization of the thiophene core through carefully controlled lithiation-based methods.

Heterocycle Annulation Methods

Heterocycle annulation methods build the thiophene ring from acyclic precursors, allowing for the incorporation of desired substituents from the start. Several named reactions are prominent in thiophene synthesis:

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form a substituted thiophene. By choosing an appropriately substituted 1,4-dicarbonyl precursor, one could potentially construct a thiophene ring with the foundational substituents for 4-(4-bromophenyl)thiophene-3-carbaldehyde.

Fiesselmann Thiophene Synthesis: This reaction provides access to substituted thiophenes through the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-ketoesters. This method is particularly useful for preparing thiophenes with specific substitution patterns that might be difficult to achieve through direct functionalization.

Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent reaction that yields highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur. While this method primarily produces 2-aminothiophenes, further functional group transformations could potentially lead to the desired 3-carbaldehyde derivative.

These annulation methods offer versatility in accessing a wide range of substituted thiophenes, which can then be further elaborated to the target molecule.

Installation of the 4-Bromophenyl Moiety

Once the 4-halo or 4-organometallic-thiophene-3-carbaldehyde core is established, the 4-bromophenyl group is typically introduced via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura and Stille couplings are two of the most powerful and widely used methods for this transformation.

Cross-Coupling Strategies for Aryl-Thiophene Linkage

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, particularly between aryl or vinyl halides/triflates and organoboron compounds. tcichemicals.com In the synthesis of this compound, this would typically involve the reaction of a 4-halothiophene-3-carbaldehyde (e.g., 4-bromothiophene-3-carbaldehyde) with 4-bromophenylboronic acid or one of its esters.

The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0). A base is required to activate the boronic acid for transmetalation to the palladium center. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of solvent, ligand, and base can significantly impact the reaction's efficiency and yield.

A study on the synthesis of 4-arylthiophene-2-carbaldehydes via Suzuki-Miyaura coupling provides valuable insights into the reaction conditions. nih.gov In this work, various arylboronic acids were successfully coupled with 4-bromothiophene-2-carbaldehyde using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base in a toluene/water solvent system. nih.gov Although this describes the synthesis of a different isomer, the general conditions can be adapted for the synthesis of the 3-carbaldehyde analogue.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 |

| Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane/H₂O | 90-110 |

| PdCl₂(dppf) | dppf | Na₂CO₃ | DME/H₂O | Reflux |

This table presents a generalized summary of conditions often employed in Suzuki-Miyaura reactions. Specific conditions for the synthesis of this compound may vary.

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organotin compound (organostannane) and an organic halide or triflate. For the synthesis of this compound, this would involve the reaction of a 4-halothiophene-3-carbaldehyde with a (4-bromophenyl)stannane derivative, or conversely, a 4-stannylthiophene-3-carbaldehyde with a 1-bromo-4-halobenzene.

A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.

The catalytic cycle of the Stille reaction is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination steps. A variety of palladium catalysts can be used, with Pd(PPh₃)₄ being a common choice. The reaction is typically carried out in a non-polar aprotic solvent like toluene, THF, or dioxane.

Table 2: General Parameters for Stille Coupling Reactions

| Catalyst | Ligand | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | Toluene | 80-110 |

| Pd₂(dba)₃ | P(o-tol)₃ | Toluene | 90-110 |

| PdCl₂(PPh₃)₂ | - | DMF | 80-100 |

This table provides a general overview of typical Stille coupling conditions. Optimal conditions are substrate-dependent.

Kumada and Negishi Coupling Considerations

The Kumada and Negishi cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, particularly between sp2 centers, making them suitable for the synthesis of 4-arylthiophenes.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. For the synthesis of this compound, this could involve the reaction of a 4-thienyl Grignard reagent with a 4-bromophenyl halide or, more likely, the coupling of a 4-bromophenyl Grignard reagent with a 4-halothiophene derivative. The choice of catalyst, typically a nickel-phosphine complex, is critical for achieving high yields and minimizing side products. However, the functional group tolerance of Grignard reagents can be a limitation, as they may react with the aldehyde functionality. Therefore, the carbaldehyde group would likely need to be introduced after the coupling step or be protected.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent in place of a Grignard reagent, offering broader functional group tolerance. This reaction is also typically catalyzed by palladium or nickel complexes. In the context of synthesizing the target molecule, a 4-(4-bromophenyl)thien-3-ylzinc reagent could be coupled with a suitable electrophile, or more practically, a 3-halothiophene-4-carbaldehyde derivative could be coupled with a 4-bromophenylzinc reagent. The milder nature of the organozinc reagent compared to the Grignard reagent makes the Negishi coupling a more attractive option when dealing with sensitive functional groups like aldehydes.

| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Key Considerations |

| Kumada Coupling | Grignard Reagent (R-MgX) | Ni or Pd with phosphine (B1218219) ligands | High reactivity of Grignard reagent can lead to low functional group tolerance. Aldehyde may require protection. |

| Negishi Coupling | Organozinc Reagent (R-ZnX) | Ni or Pd with phosphine ligands | Milder than Grignard reagents, offering better functional group tolerance. Suitable for direct coupling with aldehyde-containing substrates. |

Direct Arylation Techniques

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions as it avoids the pre-functionalization of one of the coupling partners. This methodology involves the direct coupling of a C-H bond of the thiophene ring with an aryl halide.

For the synthesis of this compound, a direct arylation approach could involve the coupling of thiophene-3-carbaldehyde with a 4-bromophenyl halide. The regioselectivity of the arylation is a key challenge. While direct arylation of thiophenes often occurs preferentially at the more acidic α-positions (C2 and C5), methodologies for achieving β-arylation (at C3 and C4) have been developed. These methods often rely on specific catalyst systems and reaction conditions to control the site of C-H activation. Palladium catalysts are commonly employed for this transformation. The reaction is typically performed in the presence of a base and often a phosphine ligand. The choice of solvent and temperature can also significantly influence the regioselectivity and yield of the reaction.

| Arylation Position | Reagents | Catalyst System (Example) | Key Considerations |

| β-Arylation | Thiophene-3-carbaldehyde, 4-Bromophenyl halide | Pd(OAc)₂, Phosphine ligand, Base | Controlling regioselectivity to favor arylation at the C4 position is crucial. The directing effect of the aldehyde group can influence the outcome. |

Introduction of the 3-Carbaldehyde Group

The introduction of the carbaldehyde group at the 3-position of the thiophene ring is a critical step in the synthesis of the target compound. This can be achieved either by direct formylation of a pre-formed 4-(4-bromophenyl)thiophene or by the oxidation of a suitable precursor.

Formylation Reactions on Thiophene Systems

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (such as phosphorus oxychloride, POCl₃).

To synthesize this compound, the Vilsmeier-Haack formylation of 4-(4-bromophenyl)thiophene would be a plausible route. The regioselectivity of the formylation would be influenced by the electronic and steric effects of the 4-bromophenyl substituent. In some cases, a mixture of isomers may be obtained, requiring separation. The reaction conditions, including the choice of formylating agent and solvent, can be optimized to favor the desired 3-formylated product.

Oxidation of Precursor Alcohols or Methyl Groups

An alternative strategy for introducing the 3-carbaldehyde group is through the oxidation of a precursor functional group, such as a primary alcohol or a methyl group.

If 3-hydroxymethyl-4-(4-bromophenyl)thiophene is available, it can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). This approach avoids the potentially harsh conditions of some formylation reactions.

Alternatively, the oxidation of a 3-methyl-4-(4-bromophenyl)thiophene precursor is a viable route. While the direct oxidation of a methyl group on a thiophene ring to an aldehyde can be challenging, multi-step procedures are known. For instance, the methyl group can be first halogenated to a bromomethyl group, followed by conversion to the aldehyde, for example, via the Sommelet reaction. There are also reports of direct oxidation of methylthiophenes to thiophenecarboxylic acids, which proceed through the aldehyde intermediate, suggesting that with careful control of reaction conditions, the aldehyde could be isolated. A patent describes the oxidation of a 3-methyldihydrothiophene-2-carboxaldehyde to the corresponding thiophene-2-carboxaldehyde using oxidizing agents like N-chlorosuccinimide or manganese dioxide.

Optimization of Reaction Conditions and Green Chemistry Perspectives

The efficiency and sustainability of the synthesis of this compound can be significantly improved by optimizing reaction conditions and incorporating principles of green chemistry.

Catalyst Systems and Ligand Effects (e.g., Palladium catalysts)

Palladium catalysts are central to many of the key transformations in the synthesis of the target molecule, including cross-coupling reactions and direct arylations. The performance of these catalysts is highly dependent on the choice of ligands.

In Suzuki-Miyaura, Kumada, and Negishi couplings, phosphine ligands play a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The steric and electronic properties of the phosphine ligand can have a profound impact on the reaction rate, yield, and selectivity. For instance, bulky and electron-rich phosphine ligands are often effective in promoting the coupling of challenging substrates.

For direct C-H arylation reactions, the ligand is also critical for controlling the regioselectivity and efficiency of the C-H activation step. Different palladium catalysts and ligands may be required to favor arylation at the β-position of the thiophene ring.

| Reaction Type | Catalyst (Example) | Ligand (Example) | Role of Ligand |

| Cross-Coupling | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, Buchwald-type ligands | Stabilizes the active Pd(0) species, influences the rates of oxidative addition and reductive elimination. |

| Direct Arylation | Pd(OAc)₂, PdCl₂ | P(o-tol)₃, PCy₃ | Controls regioselectivity of C-H activation, promotes the catalytic cycle. |

Recent research has also focused on developing more sustainable and reusable catalyst systems, such as palladium nanoparticles immobilized on solid supports.

From a green chemistry perspective, the development of synthetic routes that minimize waste, reduce energy consumption, and use less hazardous materials is paramount. In the context of synthesizing this compound, this can be achieved by:

Utilizing Direct C-H Arylation: This approach eliminates the need for organometallic reagents and the associated waste streams.

Solvent Selection: Employing greener solvents, such as water or bio-based solvents, can significantly reduce the environmental impact of the synthesis. Microwave-assisted synthesis in solvent-free conditions is another promising green alternative.

Catalyst Efficiency: Using highly active catalysts at low loadings minimizes the amount of precious metal required and simplifies purification.

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry.

By carefully considering these factors, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Solvent Selection and Reaction Environment

The choice of solvent and base is critical in Suzuki-Miyaura cross-coupling reactions as it significantly influences reaction yield, rate, and selectivity. These reactions are typically performed under an inert atmosphere to protect the palladium catalyst from oxidation.

The reaction environment is often a biphasic system, commonly utilizing a mixture of an organic solvent and water. This aqueous-organic setup is advantageous because it facilitates the dissolution of both the organic substrates and the inorganic base. rsc.org Solvents such as 1,4-dioxane, toluene, and dimethoxyethane (DME) are frequently employed. nih.govnih.govmdpi.com For instance, studies on the synthesis of similar arylthiophenes have shown that a 4:1 mixture of 1,4-dioxane and water can lead to high yields. nih.gov The use of aqueous n-butanol has also been reported as an efficient and greener solvent system for the Suzuki coupling of aryl chlorides with thiophene boronic acids. acs.org

Below is a table summarizing typical reaction conditions for Suzuki-Miyaura couplings in the synthesis of analogous arylthiophene compounds.

| Catalyst System | Base | Solvent System | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / Water | 70-80 | mdpi.com |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane / Water (6:1) | Reflux | nih.gov |

| Pd(OAc)₂ / Ligand | K₃PO₄ | DME / Water | 80 | nih.gov |

| PdCl₂(dtbpf) | Various | Aqueous Solutions | Room Temp. | nih.gov |

The role of the solvent can be more complex than simply facilitating dissolution; polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) can influence the selectivity of the reaction, although this effect does not always correlate directly with the solvent's dielectric constant. nih.gov The choice of solvent and base must be optimized to balance reactant solubility, catalyst stability, and reaction efficiency while minimizing side reactions like protodeboronation, where the boronic acid is replaced by a hydrogen atom. mdpi.com

Atom Economy and Sustainable Synthesis Metrics

From a green chemistry perspective, the efficiency of a synthetic route is evaluated not just by its chemical yield but also by its environmental impact. Key metrics for this evaluation include Atom Economy (AE), Process Mass Intensity (PMI), and the E-Factor.

Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The Suzuki-Miyaura reaction is generally considered to have a high atom economy. researchgate.net For the synthesis of this compound from 4-bromothiophene-3-carbaldehyde and 4-bromophenylboronic acid, the idealized reaction is:

C₅H₃BrOS + C₆H₆BBrO₂ → C₁₁H₇BrOS + B(OH)₃ + HBr (hypothetical byproducts for calculation)

In this reaction, the majority of the atoms from the two key reactants are incorporated into the final biaryl product. The main byproducts are derived from the boronic acid moiety (boric acid) and the salts formed from the base and the halide. This contrasts sharply with classical methods that often use stoichiometric reagents, generating significant waste.

Sustainable Synthesis Metrics extend beyond atom economy to consider the total waste generated in a process.

Process Mass Intensity (PMI) is a key metric used in the pharmaceutical industry and is defined as the total mass of materials (raw materials, solvents, water, reagents) used to produce a certain mass of the final product. A lower PMI indicates a greener, more efficient process. The choice of solvent is a major contributor to the PMI, as solvents often constitute the largest mass component in a chemical process. nih.govrsc.org Efforts to green the Suzuki coupling often focus on using water as a solvent, reducing the amount of organic solvent, or using recyclable and biodegradable solvents. acs.orgnih.govdigitellinc.com

E-Factor (Environmental Factor) is closely related to PMI and quantifies the mass of waste produced per unit of product. For fine chemicals and pharmaceuticals, E-factors can be very high, often exceeding 100, with solvent waste being the primary contributor. mdpi.com

The sustainability of the synthesis of this compound can be enhanced by selecting environmentally benign solvents, using a recyclable catalyst, and optimizing reaction conditions to minimize energy consumption and the use of excess reagents. rsc.orgdigitellinc.com While the palladium catalyst is used in small amounts, its recovery and recycling are important due to its cost and environmental concerns associated with heavy metals.

Reactivity and Derivatization of 4 4 Bromophenyl Thiophene 3 Carbaldehyde

Transformations Involving the Carbaldehyde Functionality

The aldehyde group at the 3-position of the thiophene (B33073) ring is a versatile functional group that readily undergoes nucleophilic addition, oxidation, and condensation reactions. These transformations are fundamental to the derivatization of the parent compound, leading to the synthesis of a broad spectrum of novel chemical entities.

The electrophilic carbon atom of the carbaldehyde is susceptible to attack by various nucleophiles, leading to the formation of a tetrahedral intermediate that can then be transformed into a variety of stable products.

The condensation of 4-(4-bromophenyl)thiophene-3-carbaldehyde with primary amines or hydrazines provides a straightforward route to the corresponding imines (Schiff bases) and hydrazones. These reactions are typically acid-catalyzed and proceed via a nucleophilic addition-elimination mechanism. numberanalytics.com

The synthesis of imines from thiophene-based aldehydes is a well-established transformation. For instance, the reaction of a thiophene carbaldehyde with a primary amine, such as an aniline (B41778) derivative, can be effectively carried out in ethanol (B145695), often with a catalytic amount of a weak acid like glacial acetic acid to facilitate the dehydration step. researchgate.netnih.govresearchgate.net This methodology is directly applicable to this compound for the synthesis of a diverse library of imine derivatives.

Hydrazones can be similarly prepared by reacting the aldehyde with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). mdpi.comorganic-chemistry.org These reactions are valuable for creating compounds with extended conjugation and for their utility as intermediates in further synthetic transformations, such as the Wolff-Kishner reduction or the Fischer indole (B1671886) synthesis. nih.gov The synthesis of hydrazide-hydrazone derivatives, which possess a wide range of biological activities, often involves the condensation of a hydrazide with an aldehyde. nih.govnih.govscirp.org

| Reactant | Product Type | General Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Ethanol, catalytic acetic acid, reflux |

| Hydrazine (H₂N-NH₂) | Hydrazone | Ethanol, reflux |

| Substituted Hydrazine (R-NH-NH₂) | Substituted Hydrazone | Ethanol, reflux |

| Hydrazide (R-CO-NH-NH₂) | Hydrazide-Hydrazone | Ethanol, reflux |

The carbaldehyde group can be readily reduced to a primary alcohol, yielding (4-(4-bromophenyl)thiophen-3-yl)methanol. This transformation is a key step for introducing a flexible hydroxylmethyl linker into the molecular scaffold. A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄), which selectively reduces aldehydes and ketones without affecting other functional groups like the bromo-substituent or the thiophene ring. numberanalytics.commasterorganicchemistry.comnumberanalytics.com The reaction is typically performed in alcoholic solvents such as methanol (B129727) or ethanol at room temperature. numberanalytics.com

The resulting primary alcohol, (4-(4-bromophenyl)thiophen-3-yl)methanol, is a versatile intermediate for further derivatization. For example, it can undergo O-alkylation or O-acylation reactions to form ethers and esters, respectively. These transformations allow for the introduction of a wide variety of substituents, thereby modulating the physicochemical properties of the parent molecule.

| Reaction | Reagents | Product |

|---|---|---|

| Reduction | NaBH₄, Methanol/Ethanol | (4-(4-Bromophenyl)thiophen-3-yl)methanol |

| O-Alkylation (Etherification) | Alkyl halide, Base (e.g., NaH) | (4-(4-Bromophenyl)thiophen-3-yl)methyl ether |

| O-Acylation (Esterification) | Acyl chloride or Anhydride (B1165640), Base (e.g., Pyridine) | (4-(4-Bromophenyl)thiophen-3-yl)methyl ester |

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting aldehydes into alkenes, thus enabling carbon-carbon bond formation and chain extension. organic-chemistry.orgwikipedia.orglumenlearning.comthermofisher.com In these reactions, this compound can be treated with a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) to yield the corresponding vinylthiophene derivative. organic-chemistry.orgorganic-chemistry.org

The stereochemical outcome of the olefination can often be controlled by the choice of reagents and reaction conditions. Non-stabilized Wittig reagents generally favor the formation of (Z)-alkenes, whereas stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.org The HWE reaction, which employs stabilized phosphonate carbanions, is particularly known for its high (E)-selectivity. organic-chemistry.orgnrochemistry.comwikipedia.org These reactions provide access to a wide range of styryl-type compounds and other vinyl derivatives, which are valuable building blocks in organic synthesis.

| Reaction | Reagent Type | General Product | Predominant Stereochemistry |

|---|---|---|---|

| Wittig Reaction | Non-stabilized Phosphorus Ylide (Ph₃P=CHR) | 3-(alkenyl)-4-(4-bromophenyl)thiophene | (Z)-alkene |

| Wittig Reaction | Stabilized Phosphorus Ylide (Ph₃P=CH-EWG) | 3-(alkenyl)-4-(4-bromophenyl)thiophene | (E)-alkene |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion ((RO)₂P(O)CH⁻-EWG) | 3-(alkenyl)-4-(4-bromophenyl)thiophene | (E)-alkene |

The aldehyde functionality of this compound can be oxidized to a carboxylic acid, yielding 4-(4-bromophenyl)thiophene-3-carboxylic acid. This transformation is a key step in the synthesis of various derivatives, including esters and amides, which are of interest in medicinal chemistry and materials science. A variety of oxidizing agents can be employed for this purpose, with the choice depending on the desired selectivity and reaction scale.

Commonly used reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), and silver oxide (Ag₂O). The reaction conditions need to be carefully controlled to avoid over-oxidation or degradation of the thiophene ring. For instance, oxidation with KMnO₄ is typically carried out under basic conditions, followed by acidification to yield the carboxylic acid.

Condensation reactions involving the carbaldehyde group are instrumental in the construction of larger, more complex molecular architectures. The Claisen-Schmidt and Knoevenagel condensations are two prominent examples of such transformations.

The Claisen-Schmidt condensation involves the reaction of an aldehyde with a ketone in the presence of a base or acid catalyst, leading to the formation of an α,β-unsaturated ketone, commonly known as a chalcone (B49325). wikipedia.orgproceedings-szmc.org.pktaylorandfrancis.com For example, the reaction of this compound with an acetophenone (B1666503) derivative, such as 1-(4-bromophenyl)ethan-1-one, in the presence of a base like potassium hydroxide (B78521) in ethanol, would yield the corresponding chalcone. nih.gov These thiophene-containing chalcones are of significant interest due to their diverse biological activities.

The Knoevenagel condensation is the reaction of an aldehyde with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. researchgate.netwikipedia.orgbas.bgorganic-chemistry.org This reaction provides access to highly functionalized alkenes. For instance, reacting this compound with malononitrile (B47326) in the presence of a catalyst like piperidine (B6355638) would yield 2-((4-(4-bromophenyl)thiophen-3-yl)methylene)malononitrile.

The products of the Knoevenagel condensation can serve as versatile intermediates for the synthesis of novel heterocyclic scaffolds. A notable example is the Gewald reaction, where the Knoevenagel adduct undergoes a subsequent reaction with elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.orgarkat-usa.orgresearchgate.net This one-pot, multi-component reaction provides an efficient route to densely functionalized thiophene derivatives.

| Reaction | Reactant | Product Type |

|---|---|---|

| Claisen-Schmidt Condensation | Ketone (R-CO-CH₃) | Chalcone (α,β-unsaturated ketone) |

| Knoevenagel Condensation | Active Methylene Compound (EWG-CH₂-EWG) | Functionalized Alkene |

| Knoevenagel Condensation/Gewald Reaction | Active Methylene Compound, Sulfur | 2-Aminothiophene derivative |

Condensation Reactions for Novel Scaffolds

Knoevenagel Condensation

The aldehyde functional group of this compound readily participates in Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde with an active methylene compound, a molecule containing a CH₂ group flanked by two electron-withdrawing groups. The reaction typically proceeds via the formation of a stable carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields a new carbon-carbon double bond. bas.bg

This reaction is valued for its simplicity and efficiency in forming C=C bonds, often with high E-selectivity. bas.bg Common active methylene compounds used in this context include malononitrile, cyanoacetamide, and esters of cyanoacetic or malonic acid. Catalysts range from weak organic bases like piperidine and triethylamine (B128534) to inorganic bases or even catalyst-free systems in polar solvents like water/ethanol mixtures. bas.bgresearchgate.net The products are highly functionalized alkenes, which are valuable intermediates in the synthesis of pharmaceuticals, polymers, and other fine chemicals. bas.bgresearchgate.net

| Active Methylene Compound | Typical Catalyst | Solvent | Product Type |

|---|---|---|---|

| Malononitrile | Piperidine or Triethylamine | Ethanol or Toluene | 2-(4-(4-Bromophenyl)thiophen-3-yl)methylene)malononitrile |

| Ethyl cyanoacetate | Ammonium acetate | Acetic Acid | Ethyl 2-cyano-3-(4-(4-bromophenyl)thiophen-3-yl)acrylate |

| Meldrum's acid | Basic alumina | Dichloromethane | 5-((4-(4-bromophenyl)thiophen-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

Aldol (B89426) Condensation (e.g., Claisen-Schmidt for chalcones)

The aldehyde group can also undergo aldol-type condensations. A particularly relevant example is the Claisen-Schmidt condensation, which is a crossed-aldol reaction between an aromatic aldehyde (lacking α-hydrogens), such as this compound, and an enolizable ketone. wikipedia.org This reaction is most commonly used for the synthesis of chalcones (α,β-unsaturated ketones) and their analogues. taylorandfrancis.com

The reaction is typically carried out under basic conditions, using catalysts like sodium hydroxide or potassium hydroxide in an alcoholic solvent. nih.gov The base abstracts an α-hydrogen from the ketone to form an enolate, which then attacks the aldehyde carbonyl. The resulting β-hydroxy ketone intermediate readily dehydrates to yield the thermodynamically stable conjugated enone system. Research has demonstrated the synthesis of various chalcones from thiophene-3-carbaldehyde and substituted acetophenones using potassium hydroxide in ethanol. nih.gov Chalcones derived from this reaction are of significant interest due to their presence in various biologically active compounds. researchgate.net

| Ketone | Typical Catalyst | Solvent | Product Type (Chalcone Analogue) |

|---|---|---|---|

| Acetophenone | NaOH or KOH | Ethanol | 1-Phenyl-3-(4-(4-bromophenyl)thiophen-3-yl)prop-2-en-1-one |

| 4'-Chloroacetophenone | NaOH | Ethanol/Water | 1-(4-Chlorophenyl)-3-(4-(4-bromophenyl)thiophen-3-yl)prop-2-en-1-one |

| Cyclohexanone | KOH | Methanol | 2,6-bis((4-(4-bromophenyl)thiophen-3-yl)methylene)cyclohexan-1-one |

Reactions Involving the Bromine Substituent

The bromine atom on the phenyl ring is a versatile handle for further molecular elaboration, primarily through metal-catalyzed cross-coupling reactions.

Further Cross-Coupling Applications (e.g., Sonogashira, Heck, Buchwald-Hartwig)

The aryl bromide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne to form an internal alkyne. It typically employs a palladium catalyst, a copper(I) cocatalyst, and an amine base. wikipedia.orgorganic-chemistry.org This transformation would replace the bromine atom with an alkynyl substituent, providing access to a wide range of conjugated systems. The reaction is known for its mild conditions and tolerance of various functional groups, including aldehydes. wikipedia.org

Heck Reaction : The Heck (or Mizoroki-Heck) reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction forms a new carbon-carbon bond at the site of the bromine, resulting in a substituted alkene. wikipedia.org A variety of alkenes, such as acrylates, styrenes, and other vinyl compounds, can be used as coupling partners. organic-chemistry.org

Buchwald-Hartwig Amination : This reaction is a powerful method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It utilizes a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base (e.g., sodium tert-butoxide). wikipedia.orgnih.gov This allows for the direct installation of an amino group, providing a route to anilines and their derivatives, which are prevalent in pharmaceuticals and materials science. wikipedia.orgacsgcipr.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts/Reagents |

|---|---|---|---|

| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl-C≡C | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N) |

| Heck | Alkene (R-CH=CH₂) | Aryl-C=C | Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., PPh₃), Base (e.g., K₂CO₃) |

| Buchwald-Hartwig | Amine (R₂NH) | Aryl-N | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) |

Nucleophilic Aromatic Substitution (SNAr) Considerations

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like bromobenzene (B47551) is generally very difficult. libretexts.org The reaction proceeds via an addition-elimination mechanism, which requires the formation of a negatively charged intermediate (a Meisenheimer complex). lumenlearning.com This intermediate is only sufficiently stabilized if the aromatic ring is substituted with strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org

Grignard Reagent Formation and Subsequent Electrophilic Trapping

The aryl bromide can be converted into a Grignard reagent (an organomagnesium halide) by reacting it with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.orgadichemistry.com This reaction inverts the polarity at the carbon atom, turning it from an electrophilic site into a potent nucleophile and strong base. adichemistry.com

However, a significant challenge in applying this to this compound is the presence of the aldehyde group. Grignard reagents readily react with aldehydes. adichemistry.com Therefore, direct formation of the Grignard reagent would lead to immediate intermolecular or intramolecular reactions, resulting in a complex mixture of products.

To successfully utilize this reactivity, the aldehyde group must first be protected. A common strategy is to convert the aldehyde into an acetal (B89532) (e.g., by reacting it with ethylene (B1197577) glycol). The acetal group is stable under the conditions of Grignard formation. Once the protected Grignard reagent is formed, it can be reacted with a wide range of electrophiles. A subsequent acidic workup will not only quench the reaction but also deprotect the acetal, regenerating the aldehyde.

| Electrophile | Intermediate Product (after trapping) | Final Product (after deprotection) |

|---|---|---|

| Carbon dioxide (CO₂) | Carboxylate | 4'-(3-Formylthiophen-4-yl)biphenyl-4-carboxylic acid |

| Formaldehyde (CH₂O) | Primary alcohol | (4'-(3-Formylthiophen-4-yl)biphenyl-4-yl)methanol |

| Acetone ((CH₃)₂CO) | Tertiary alcohol | 2-(4'-(3-Formylthiophen-4-yl)biphenyl-4-yl)propan-2-ol |

| Dimethylformamide (DMF) | Aldehyde | 4'-(3-Formylthiophen-4-yl)-[1,1'-biphenyl]-4-carbaldehyde |

Reactivity of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, generally faster than benzene (B151609). chemenu.com In this compound, the ring is substituted at the C3 and C4 positions. The reactivity of the remaining C2 and C5 positions is influenced by these substituents.

The 4-bromophenyl group at C4 is a weakly deactivating, ortho-para directing group for electrophilic substitution on its own ring, but its effect on the thiophene ring is primarily steric. The carbaldehyde group at C3 is a deactivating, meta-directing group. For thiophene, substitution is strongly preferred at the α-positions (C2 and C5) over the β-positions (C3 and C4). The C3-carbaldehyde group deactivates the adjacent C2 position. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is activated by the sulfur atom and less sterically hindered.

Typical electrophilic substitution reactions that the thiophene ring could undergo include:

Halogenation : Reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely introduce a bromine or chlorine atom at the C5 position.

Nitration : Milder nitrating agents than those used for benzene (e.g., acetyl nitrate) would be required to avoid oxidation of the sensitive thiophene ring, yielding the 5-nitro derivative.

Acylation : Friedel-Crafts acylation, using an acid chloride or anhydride with a Lewis acid catalyst, would introduce an acyl group at the C5 position.

Another important reaction is the metallation of the thiophene ring. The protons at the C2 and C5 positions of thiophene are relatively acidic. Treatment with a strong base like n-butyllithium (n-BuLi) would likely result in deprotonation at the C5 position (or potentially the C2 position, depending on conditions and directing group effects), forming a lithiated intermediate. This powerful nucleophile can then be quenched with various electrophiles, allowing for the introduction of a wide range of substituents at this position.

Electrophilic Aromatic Substitution Patterns

The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene. However, the regioselectivity of such reactions on this compound is strongly governed by the directing effects of its substituents. The formyl group at the 3-position is a deactivating group and a meta-director. In the context of the five-membered thiophene ring, this deactivating nature primarily directs incoming electrophiles to the C5 position to avoid the formation of an unstable carbocation intermediate adjacent to the electron-withdrawing aldehyde.

Simultaneously, the 4-bromophenyl group at the C4 position, while also deactivating due to its inductive effect, possesses lone pairs on the bromine atom that can participate in resonance, making it an ortho-, para-director. In relation to the thiophene ring, this directs electrophilic attack to the adjacent C5 position. Consequently, both the 3-carbaldehyde and the 4-(4-bromophenyl) groups synergistically direct electrophilic substitution to the C5 position of the thiophene ring. This makes reactions such as halogenation, nitration, and Friedel-Crafts acylation, if they proceed, highly regioselective.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product |

| Br₂/FeBr₃ | 5-Bromo-4-(4-bromophenyl)thiophene-3-carbaldehyde |

| HNO₃/H₂SO₄ | 4-(4-Bromophenyl)-5-nitrothiophene-3-carbaldehyde |

| RCOCl/AlCl₃ | 5-Acyl-4-(4-bromophenyl)thiophene-3-carbaldehyde |

Note: This table is based on established principles of electrophilic aromatic substitution and the directing effects of the substituents. Experimental verification for this specific compound is not widely documented in publicly available literature.

Lithiation and Subsequent Quenching

The presence of multiple reactive sites in this compound leads to complex outcomes upon treatment with organolithium reagents like n-butyllithium. Based on studies of structurally related 3-arylthiophenes, a competitive reaction landscape is expected.

Research on 3-(p-bromophenyl)thiophene has shown that its reaction with n-butyllithium results in a mixture of products arising from two competing pathways:

Metal-Halogen Exchange: The organolithium reagent can react with the bromine atom on the phenyl ring to form a lithiated phenyl species.

Metalation: The organolithium reagent can act as a strong base and deprotonate one of the acidic protons on the thiophene ring, typically at the C2 or C5 position.

For this compound, the situation is further complicated by the 3-formyl group. This group can act as a directing group for lithiation at the C2 position. However, the aldehyde is also susceptible to nucleophilic attack by the organolithium reagent. Therefore, several reaction pathways are possible, and the outcome is highly dependent on reaction conditions such as temperature, solvent, and the specific organolithium reagent used.

A plausible outcome is a mixture of products resulting from:

Lithium-bromine exchange at the phenyl ring.

Directed metalation at the C2 position of the thiophene ring.

Nucleophilic addition to the aldehyde carbonyl group.

Subsequent quenching of the lithiated intermediates with an electrophile, such as dimethylformamide (DMF) or an alkyl halide, would lead to a variety of derivatized products.

Table 2: Potential Products from Lithiation and Quenching of this compound

| Lithiation Pathway | Quenching Electrophile (E+) | Potential Product |

| Metal-Halogen Exchange | DMF | 4'-(Thiophene-3-carbaldehyde-4-yl)biphenyl-4-carbaldehyde |

| Metalation at C2 | R-X | 2-Alkyl-4-(4-bromophenyl)thiophene-3-carbaldehyde |

| Nucleophilic Addition | H₂O (workup) | 4-(4-Bromophenyl)thiophen-3-ylmethanol |

Note: The distribution of these products would be highly sensitive to the reaction conditions.

Multi-functional Reactivity and Cascade Reactions

The juxtaposition of the aldehyde and the aryl bromide functionalities within the same molecule opens up possibilities for multi-functional reactivity and the design of cascade reactions to build complex molecular architectures. While specific cascade reactions starting from this compound are not extensively reported, its structure lends itself to several potential synthetic strategies.

For instance, the aldehyde can undergo an initial reaction, such as a condensation or addition, to introduce a new functional group. This new group could then participate in an intramolecular reaction with the bromophenyl moiety, for example, through a palladium-catalyzed cross-coupling reaction like a Heck or Suzuki coupling, to form a new ring system.

An example of a potential cascade reaction could involve the following steps:

Wittig reaction of the aldehyde with a suitable phosphonium (B103445) ylide to introduce an alkene.

Intramolecular Heck reaction, where the newly formed alkene reacts with the aryl bromide under palladium catalysis to form a fused ring system.

Such a sequence would allow for the rapid construction of complex polycyclic heteroaromatic compounds, which are of interest in materials science and medicinal chemistry. The development of such cascade reactions would represent a powerful tool for the efficient derivatization of the this compound scaffold.

Advanced Spectroscopic and Computational Investigations of 4 4 Bromophenyl Thiophene 3 Carbaldehyde and Its Derivatives

Elucidation of Electronic Structure and Conformation

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the fundamental properties of molecules, such as their geometry and electronic landscape, which are often challenging to probe experimentally.

Density Functional Theory (DFT) has become a standard tool for predicting the ground-state geometries of organic molecules with high accuracy. nih.govaps.org For molecules like 4-(4-Bromophenyl)thiophene-3-carbaldehyde, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine optimized molecular structures, including bond lengths, bond angles, and dihedral angles. nih.govrdd.edu.iq

These calculations typically reveal that the thiophene (B33073) ring is nearly planar. The key structural questions revolve around the relative orientations of the phenyl ring and the carbaldehyde group with respect to the thiophene core. The dihedral angle between the thiophene and the bromophenyl ring is a critical parameter, influencing the degree of π-conjugation between the two aromatic systems. A smaller dihedral angle suggests a more planar conformation and greater electronic communication. The presence of the bromine atom and the aldehyde group can influence this angle through steric and electronic effects. rdd.edu.iq

DFT calculations for related substituted thiophenes have shown that the optimized geometries are in close agreement with experimental data, such as those obtained from X-ray crystallography. researchgate.net The calculated structural parameters provide a reliable foundation for further analysis of the molecule's electronic properties.

| Parameter | Typical Calculated Value |

|---|---|

| C-S Bond Length (Thiophene) | 1.72 - 1.76 Å |

| C=C Bond Length (Thiophene) | 1.37 - 1.38 Å |

| C-C Bond Length (Thiophene) | 1.42 - 1.45 Å |

| C=O Bond Length (Carbaldehyde) | ~1.22 Å |

| Thiophene-Phenyl Dihedral Angle | 20° - 40° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior, including its reactivity and photophysical properties. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. nih.gov

For this compound, the HOMO is typically expected to be localized primarily on the electron-rich thiophene ring and the bromophenyl moiety, which act as the primary electron-donating parts of the molecule. The LUMO, conversely, is generally centered on the electron-withdrawing carbaldehyde group and extends into the thiophene ring. wuxibiology.com This spatial separation of the HOMO and LUMO is characteristic of a molecule with intramolecular charge transfer (ICT) character upon excitation. researchgate.net

The energies of the HOMO and LUMO can be tuned by modifying the substituents. scispace.com The bromo-substituent on the phenyl ring has an electron-withdrawing inductive effect and a weak electron-donating resonance effect, which can modulate the HOMO and LUMO energy levels compared to an unsubstituted phenylthiophene derivative. DFT calculations provide quantitative values for these orbital energies and the resulting energy gap, which are crucial for predicting the molecule's electronic absorption spectra and its potential use in optoelectronic applications. ajchem-a.com

| Molecular Orbital | Typical Energy Range (eV) | General Localization |

|---|---|---|

| HOMO | -5.5 to -6.5 | Thiophene ring, Phenyl ring |

| LUMO | -2.0 to -3.0 | Carbaldehyde group, Thiophene ring |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.0 | - |

The rotation of the carbaldehyde group around the C-C single bond connecting it to the thiophene ring is a key conformational process in this compound. This rotation leads to two primary planar conformers: the O,S-cis and O,S-trans forms, where the aldehyde oxygen is oriented towards or away from the thiophene sulfur atom, respectively.

Computational studies on related 3-thiophenecarboxaldehydes have shown that the trans conformer is generally more stable than the cis conformer by a small energy difference, typically in the range of 0.8 to 1.0 kcal/mol. journal-vniispk.ruresearchgate.net This preference is attributed to a combination of steric and electrostatic interactions. The energy barrier for rotation between these two conformers can also be calculated using DFT by mapping the potential energy surface as a function of the dihedral angle. These barriers are typically high enough to potentially allow for the observation of distinct conformers at low temperatures using techniques like NMR spectroscopy.

Advanced Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules in solution. While 1D NMR (¹H and ¹³C) provides essential information, 2D NMR techniques are often required to unambiguously assign all signals and determine the connectivity and stereochemistry of complex molecules like this compound.

A suite of 2D NMR experiments is employed to piece together the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. sdsu.edu For this compound, COSY would show correlations between the two adjacent protons on the thiophene ring and between the ortho- and meta-protons on the bromophenyl ring, confirming their respective spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This is crucial for assigning the signals of the protonated carbons in both the thiophene and bromophenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH and ³J_CH). youtube.com HMBC is particularly vital for establishing the connectivity between different fragments of the molecule. For instance, it would show correlations from the aldehyde proton to the carbons of the thiophene ring (C3 and C4), and from the thiophene protons to the carbons of the bromophenyl ring, thereby confirming the substitution pattern. It is also essential for assigning the quaternary (non-protonated) carbons, such as the carbon attached to the bromine atom and the carbons at the junction of the rings.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts can be achieved, confirming the molecular structure. science.gov

| Experiment | Correlating Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H - ¹H | Thiophene H2 ↔ Thiophene H5; Phenyl H ↔ adjacent Phenyl H |

| HSQC/HMQC | ¹H - ¹³C (1 bond) | Aldehyde H ↔ Aldehyde C; Thiophene H's ↔ their respective C's; Phenyl H's ↔ their respective C's |

| HMBC | ¹H - ¹³C (2-3 bonds) | Aldehyde H ↔ Thiophene C3, C4; Thiophene H5 ↔ Thiophene C3, C4, Phenyl C; Phenyl H's ↔ adjacent and geminal Phenyl C's |

As established by computational analysis, this compound is expected to exhibit restricted rotation around the C3-C(aldehyde) bond. This dynamic process can be studied using Variable Temperature (VT) NMR spectroscopy.

At room temperature, if the rotation is fast on the NMR timescale, the observed signals will be an average of the two (cis and trans) conformers. As the temperature is lowered, the rate of rotation decreases. If the energy barrier is sufficiently high, the exchange rate will become slow enough on the NMR timescale, and the spectrum will resolve into separate signals for each of the two conformers. The temperature at which the two sets of signals merge into a single broad peak is known as the coalescence temperature.

By analyzing the line shapes of the signals at different temperatures, it is possible to determine the rate constants for the rotational process. From these rate constants and the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. This experimental value provides a valuable comparison with the rotational barrier predicted by DFT calculations. researchgate.net Such studies offer a detailed picture of the molecule's conformational dynamics in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from the ground state to higher energy excited states, providing insights into the electronic structure and conjugation of the system.

The electronic spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the conjugated system formed by the thiophene and phenyl rings. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron from the oxygen atom of the aldehyde group to an anti-bonding π* orbital.

In derivatives of aryl-substituted thiophenes, the position and intensity of these absorption bands are influenced by the extent of conjugation and the nature of the substituents. For instance, the presence of the bromophenyl group and the carbaldehyde group, both of which can participate in conjugation with the thiophene ring, is expected to result in absorption maxima at longer wavelengths (bathochromic shift) compared to unsubstituted thiophene.

| Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φ) |

|---|---|---|---|

| DMSO | - | 356 | - |

| Various Solvents | - | - | 0.01 - 0.25 |

The polarity of the solvent can significantly impact the electronic absorption and emission spectra of molecules, a phenomenon known as solvatochromism. In the case of polar molecules like this compound, an increase in solvent polarity often leads to a shift in the absorption and emission maxima.

For π → π* transitions, an increase in solvent polarity typically results in a bathochromic (red) shift, as the more polar excited state is stabilized to a greater extent than the ground state. Conversely, for n → π* transitions, a hypsochromic (blue) shift is often observed with increasing solvent polarity. This is because the non-bonding electrons of the carbonyl group can interact with polar solvent molecules through hydrogen bonding, which lowers the energy of the ground state more than the excited state.

Studies on related thiophene-containing dyes have shown that the absorption maximum can shift significantly with solvent polarity. For example, certain bis-azo thiophene dyes exhibit absorption maxima that change from around 500 nm in methanol (B129727) and chloroform (B151607) to over 600 nm in the more polar solvent DMF. rasayanjournal.co.in This demonstrates the sensitivity of the electronic structure of such conjugated systems to the surrounding solvent environment. The ratio of the dipole moment of the excited state to that of the ground state can be estimated using solvatochromic shift methods, providing further insight into the electronic redistribution upon excitation. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and obtaining a unique "fingerprint" of a molecule. These techniques probe the vibrational modes of a molecule, which are determined by the masses of the atoms and the strength of the chemical bonds connecting them.

In the analysis of this compound, characteristic vibrational bands can be assigned to its constituent functional groups. The carbonyl (C=O) stretching vibration of the aldehyde group is expected to appear as a strong band in the FTIR spectrum, typically in the region of 1660-1700 cm⁻¹. nih.gov The aromatic C-H stretching vibrations of the phenyl and thiophene rings are anticipated in the 3000-3100 cm⁻¹ region. nih.gov

The thiophene ring itself has several characteristic vibrations, including C=C stretching modes around 1400-1500 cm⁻¹ and a C-S stretching mode at lower wavenumbers. The bromophenyl group will exhibit vibrations associated with the C-Br stretching, typically below 800 cm⁻¹, and aromatic ring vibrations.

Raman spectroscopy provides complementary information to FTIR. For instance, C=C and C-S bonds often give rise to strong Raman signals. A comprehensive analysis of both FTIR and Raman spectra allows for a more complete assignment of the vibrational modes. In a detailed study of a related compound, 3-(4-bromophenyl)-1-(thiophen-2-yl) prop-2-en-1 one, both experimental and theoretical vibrational analyses were performed to assign the observed frequencies. nih.gov

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| Aromatic C-H stretch | ~3050 | ~3060 | Phenyl and Thiophene rings |

| C=O stretch | ~1650 | ~1655 | Aldehyde/Ketone |

| C=C stretch | ~1580 | ~1585 | Phenyl and Thiophene rings |

| Thiophene ring breathing | - | ~1430 | Thiophene ring |

| C-Br stretch | ~650 | - | Bromophenyl group |

Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion, which will show two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2). This is due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance.

The fragmentation of the molecular ion under electron impact (EI) ionization would likely proceed through several pathways. A common fragmentation for aldehydes is the loss of a hydrogen radical (H•) to form a stable acylium ion ([M-H]⁺), or the loss of the entire formyl group (•CHO) to give the [M-29]⁺ ion.

Further fragmentation could involve the thiophene or bromophenyl rings. Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br), leading to a [M-Br]⁺ fragment. The thiophene ring can undergo characteristic fragmentation, including the loss of a neutral acetylene (B1199291) (C₂H₂) molecule or a thioformyl (B1219250) radical (•CHS). The mass spectrum of 4-phenylthiophene-2-carbaldehyde, for example, shows a prominent molecular ion peak. nih.gov

| m/z | Fragment Ion | Possible Neutral Loss |

|---|---|---|

| M⁺, M+2 | [C₁₁H₇BrOS]⁺ | - |

| M-1, M+1 | [C₁₁H₆BrOS]⁺ | H• |

| M-29, M-27 | [C₁₀H₇BrS]⁺ | •CHO |

| M-79, M-81 | [C₁₁H₇OS]⁺ | •Br |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While the crystal structure of this compound has not been explicitly reported, the structures of several closely related derivatives have been determined. For example, the crystal structure of 1-(4-bromophenyl)-3-(thiophen-3-yl)prop-1-en-3-one, a chalcone (B49325) derived from thiophene-3-carbaldehyde, provides valuable insights. nih.gov In this derivative, the thiophene and bromophenyl rings are not coplanar, with a significant dihedral angle between them. The crystal packing is influenced by intermolecular interactions such as C-H···π contacts.

The thiophene ring in some thiophene-3-carbonyl derivatives is known to exhibit ring-flip disorder in the solid state. nih.gov The planarity of the molecule, bond distances, and angles are key parameters obtained from crystallographic data. In the aforementioned chalcone derivative, the presence of the bromine substituent was found to cause a significant deviation from planarity compared to other derivatives.

| Parameter | Value |

|---|---|

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| β (°) | - |

| Volume (ų) | - |

| Z | - |

| Dihedral Angle (Thiophene-Phenyl) | 46.1 (6)° and 48.6 (6)° |

Applications of 4 4 Bromophenyl Thiophene 3 Carbaldehyde As a Precursor in Materials Science and Organic Synthesis

Role in Supramolecular Chemistry and Self-Assembly

Precursor for Macrocycles and Cages

The aldehyde functionality of 4-(4-bromophenyl)thiophene-3-carbaldehyde makes it a suitable candidate for the construction of macrocyclic and cage-like structures. Aldehydes are frequently employed in cyclization reactions, particularly through the formation of imines (Schiff bases) with polyamines. While direct synthesis of macrocycles from this specific aldehyde is an emerging area, its structural motifs are found in larger systems with unique properties.

Thiophene-based macrocycles have been synthesized through various methods, including the cyclization of thiophene-containing precursors. numberanalytics.com The rigid and planar nature of the thiophene (B33073) unit, combined with the potential for π-stacking interactions, makes it an attractive component for creating well-defined three-dimensional structures. The title compound can be envisioned as a key component in the bottom-up synthesis of such architectures, where reaction with di- or triamines could lead to the formation of thiophene-containing macrocyclic imines. These macrocycles have potential applications in host-guest chemistry, molecular recognition, and supramolecular catalysis. rsc.org

Table 1: Potential Macrocyclization Reactions

| Reaction Type | Co-reactant | Resulting Linkage | Potential Macrostructure |

| Schiff Base Condensation | Polyamines (e.g., ethylenediamine) | Imine (-C=N-) | Thiophene-based macrocycle |

| Wittig Reaction | Diphosphonium ylides | Alkene (-C=C-) | Unsaturated macrocycle |

| McMurry Coupling | (Self-condensation) | Alkene (-C=C-) | Dimeric macrocycle |

Intermediate in the Synthesis of Complex Organic Scaffolds

The true versatility of this compound is most evident in its role as an intermediate for synthesizing a diverse array of complex organic scaffolds. Its reactive aldehyde group and the phenyl-thiophene core structure are readily incorporated into more elaborate molecular frameworks.

The compound is an ideal starting material for building a variety of other heterocyclic systems through well-established organic reactions.

Fused Thiophene Derivatives: Thiophene and its derivatives are crucial building blocks for creating fused heterocyclic systems with applications in materials science and pharmacology. bohrium.comrroij.com The synthesis of fused thiophenes can be achieved through intramolecular cyclization reactions where the thiophene ring of the precursor is annulated with another ring. For instance, derivatives of this compound can be elaborated into precursors for oxidative cyclodehydrogenation (Scholl reaction) to generate larger, polycyclic aromatic systems containing fused thiophene rings. nih.gov Such reactions create extended π-conjugated systems with interesting electronic and photophysical properties. nih.gov

Quinolines: Quinoline scaffolds are prevalent in medicinal chemistry and are often synthesized via multicomponent reactions. rsc.org The Doebner reaction, a classic method for synthesizing quinoline-4-carboxylic acids, involves the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. nih.gov Thiophene-based aldehydes, such as this compound, can be successfully employed in this reaction to produce quinolines bearing a thiophene substituent. nih.gov Similarly, the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, provides another route to substituted quinolines.

Chalcones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates for the synthesis of flavonoids and other heterocyclic compounds and possess a wide range of biological activities. eijppr.com They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone (B1666503). pnrjournal.comrjlbpcs.comrsc.org this compound can react with various substituted acetophenones to yield chalcones where one of the aryl groups is the 4-(4-bromophenyl)thienyl moiety. nih.gov

Table 2: Synthesis of Heterocyclic Systems

| Target Heterocycle | Reaction Name | Key Co-reactants | General Outcome |

| Fused Thiophene | Scholl Reaction | (Intramolecular) | Polycyclic aromatic system with a fused thiophene ring nih.gov |

| Quinoline | Doebner Reaction | Aniline, Pyruvic Acid | 2-[4-(4-Bromophenyl)thien-3-yl]quinoline-4-carboxylic acid nih.gov |

| Quinoline | Friedländer Annulation | o-Aminoaryl ketone | 2-[4-(4-Bromophenyl)thien-3-yl]quinoline derivative |

| Chalcone (B49325) | Claisen-Schmidt Condensation | Acetophenone | 1-Aryl-3-[4-(4-bromophenyl)thien-3-yl]prop-2-en-1-one rjlbpcs.comnih.gov |

Heterocyclic compounds, particularly those containing "soft" donor atoms like sulfur, are widely used as ligands in transition metal catalysis. The combination of a nitrogen-containing ring (like a thiazole) and a sulfur-containing ring (thiophene) can create potent N,S-heterocyclic carbene (NSHC) ligands. nih.gov The aldehyde group of this compound provides a chemical handle to build such complex ligand scaffolds. For example, it can be converted into an amine via reductive amination, which can then be used to construct more complex heterocyclic systems suitable for coordination with metals like palladium. Palladium complexes bearing sulfur-containing ligands have shown catalytic activity in various C-C coupling reactions. nih.gov The bromine atom on the phenyl ring offers an additional site for modification or for anchoring the resulting catalyst to a solid support.

Fluorescent probes are essential tools for detecting and imaging specific analytes in biological and environmental systems. nih.gov The design of these probes often involves a fluorophore (the signaling unit) connected to a recognition moiety (the binding site). nih.gov The extended π-conjugated system of the 4-(4-bromophenyl)thiophene core makes it a promising candidate for a fluorophore. The aldehyde group is particularly useful as it can be used to attach the recognition part of the sensor. For instance, reaction with a hydrazine (B178648) or an amine-containing receptor can form a hydrazone or Schiff base, respectively. The fluorescence properties of the resulting molecule can be modulated by the binding of an analyte to the receptor, leading to a "turn-on" or "turn-off" sensory response. semanticscholar.org The inherent properties of thiophene-based dyes make them suitable for applications such as probing cell membranes.

Exploration in Photochemistry and Photochromism (as a part of a larger system)

Photochromic compounds can reversibly change their chemical structure and, consequently, their color and other properties upon exposure to light. Thiophene-based compounds, particularly dithienylethenes, are a prominent class of photochromic materials. researchgate.net These molecules typically consist of a central ethene unit flanked by two thiophene rings. The photochemical principle involves a reversible 6π-electrocyclization reaction. rsc.org

This compound can serve as a key precursor for one of the "wings" of such a photochromic switch. The aldehyde group can be transformed, for example, into a methyl group or coupled with another thiophene derivative to construct the necessary dithienyl framework. The substituents on the thiophene rings play a crucial role in tuning the photochemical and photophysical properties of the final molecule, such as its absorption wavelength, quantum yield, and thermal stability. researchgate.netrsc.org

Future Research Directions and Unexplored Avenues for 4 4 Bromophenyl Thiophene 3 Carbaldehyde

Expansion of Asymmetric Synthetic Routes

The development of chiral derivatives of 4-(4-Bromophenyl)thiophene-3-carbaldehyde is a promising area of research, with potential applications in catalysis and materials science. Future work could focus on expanding the library of enantiomerically pure compounds derived from this scaffold.

One key avenue is the exploration of organocatalytic asymmetric reactions . Chiral secondary amines, for instance, can be employed to activate the aldehyde group towards enantioselective additions. nih.gov For example, the use of proline and its derivatives could catalyze asymmetric aldol (B89426) or Michael additions, affording chiral alcohols or adducts with high stereocontrol. Another approach involves the use of N-heterocyclic carbenes (NHCs) as catalysts for reactions such as the benzoin (B196080) condensation or homoenolate additions, further diversifying the range of accessible chiral architectures.

Transition-metal catalyzed asymmetric synthesis also presents a wealth of opportunities. Chiral ligands complexed with metals like ruthenium, rhodium, or iridium could be utilized for the asymmetric hydrogenation of the aldehyde to a chiral alcohol. Furthermore, the aldehyde can be converted into various prochiral substrates, such as enamines or imines, which can then undergo enantioselective transformations. nih.gov For instance, a chiral Brønsted base could catalyze the intramolecular 6π-electrocyclization of a rationally designed substrate derived from this compound to yield axially chiral products. nih.govrsc.orgrsc.org

| Reaction Type | Catalyst/Reagent | Potential Chiral Product | Anticipated Outcome |

|---|---|---|---|

| Asymmetric Aldol Addition | Proline or its derivatives | Chiral β-hydroxy carbonyl compound | High diastereo- and enantioselectivity |

| Asymmetric Michael Addition | Chiral secondary amine (e.g., MacMillan catalyst) | Chiral 1,5-dicarbonyl compound | Excellent enantiomeric excess |

| Asymmetric Hydrogenation | Ru- or Rh-complex with chiral phosphine (B1218219) ligands | Chiral (4-(4-bromophenyl)thiophen-3-yl)methanol | High yield and enantioselectivity |

| Atroposelective 6π-Electrocyclization | Chiral Brønsted base | Axially chiral naphthyl-benzothiophene derivative | High yield and enantioselectivity nih.govrsc.orgrsc.org |

Development of Novel Catalytic Transformations Involving the Compound

The aldehyde and bromophenyl functionalities of this compound make it an ideal substrate for a variety of novel catalytic transformations.

The bromine atom on the phenyl ring is a prime handle for palladium-catalyzed cross-coupling reactions . Suzuki-Miyaura, Stille, and Heck couplings could be employed to introduce a wide range of substituents, leading to the synthesis of novel biaryl compounds with tunable electronic and photophysical properties. nih.govnih.gov For instance, coupling with various arylboronic acids could yield a library of 4-(4'-substituted-biphenyl-4-yl)thiophene-3-carbaldehydes, which could be precursors to liquid crystals or organic light-emitting diode (OLED) materials.

Another promising area is the exploration of C-H activation/functionalization reactions . The thiophene (B33073) and phenyl rings possess several C-H bonds that could be selectively functionalized using transition metal catalysts, such as those based on palladium, rhodium, or iridium. This would provide a more atom-economical approach to modifying the core structure of the molecule, avoiding the need for pre-functionalized starting materials.

Furthermore, the aldehyde group can participate in a range of catalytic reactions. For example, it can be a substrate for photocatalytic reactions , such as radical-radical cross-couplings or the generation of acyl radicals for addition to alkenes. The bromine atom can also play a role in photocatalysis, potentially acting as a heavy atom to promote intersystem crossing. researchgate.net

| Transformation Type | Catalyst System | Potential Product | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | 4-(4'-Aryl-biphenyl-4-yl)thiophene-3-carbaldehyde | Organic electronics, liquid crystals |

| Direct Arylation (C-H activation) | Pd(OAc)₂ / Ligand | Di-arylated thiophene derivatives | Advanced materials synthesis |

| Photocatalytic Acylation | Organic dye or metal complex photocatalyst | Ketones derived from alkene addition | Fine chemical synthesis |

| Electrocatalytic Reduction | Modified electrode surface | (4-(4-Bromophenyl)thiophen-3-yl)methanol | Green synthesis of alcohols |

Advanced Materials Integration and Performance Optimization

The conjugated system of the 4-arylthiophene moiety makes this compound a promising building block for advanced materials.

In the field of organic electronics , derivatives of this compound could be incorporated into conductive polymers. numberanalytics.comresearchgate.netpsu.eduresearchgate.netacs.orgcmu.edu The aldehyde group allows for post-polymerization functionalization, enabling the tuning of the polymer's electronic properties and morphology. For example, condensation with electron-donating or -accepting moieties could be used to create donor-acceptor polymers for organic photovoltaic (OPV) applications. researchgate.net The presence of the bromine atom offers a site for further modification through cross-coupling reactions to extend the conjugation length of the polymer.

This compound can also serve as a linker in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . jyu.firsc.orgnih.govmit.edumdpi.comrsc.orgmdpi.comresearchgate.netnih.govosti.govrsc.org The aldehyde group can react with amine-functionalized linkers to form imine-linked COFs, while conversion of the aldehyde to a carboxylic acid would allow for its use in the synthesis of MOFs. The resulting frameworks could exhibit interesting properties for gas storage, separation, or catalysis, with the thiophene and bromophenyl units contributing to the electronic and structural characteristics of the material.

| Material Type | Integration Strategy | Key Functional Moiety | Potential Performance Optimization |

|---|---|---|---|

| Conductive Polymers | Electropolymerization or chemical polymerization | Thiophene ring | Enhanced charge carrier mobility and stability |

| Organic Photovoltaics (OPVs) | As a monomer in donor-acceptor copolymers | Aryl-thiophene unit | Improved power conversion efficiency |

| Metal-Organic Frameworks (MOFs) | As a dicarboxylic acid linker (after oxidation) | Thiophene-dicarboxylate | Tailored pore size and functionality for selective adsorption |

| Covalent Organic Frameworks (COFs) | As a trialdehyde or triamine linker (after modification) | Aryl-thiophene-aldehyde | High surface area for catalysis and gas storage |

Exploration of Bio-inspired and Sustainable Applications (still avoiding clinical)

Drawing inspiration from biological systems, this compound and its derivatives can be explored for various sustainable and bio-inspired applications, steering clear of clinical uses.